molecular formula C17H16BrFN2O4 B2671228 2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-BROMOFURAN-2-CARBOXYLATE CAS No. 1794939-03-9

2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-BROMOFURAN-2-CARBOXYLATE

Cat. No.: B2671228
CAS No.: 1794939-03-9
M. Wt: 411.227
InChI Key: YZUWWUKKTWKXQY-UHFFFAOYSA-N
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Description

Overview and Chemical Profile 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate ( 1794939-03-9) is a synthetic small molecule with a molecular formula of C17H16BrFN2O4 and a molecular weight of 411.22 g/mol . This high-purity compound is offered for research applications and is strictly designated for Research Use Only (RUO). Research Applications and Potential This compound features a hybrid structure combining a 2-fluorophenyl piperazine moiety with a 5-bromofuran carboxylate ester. The 2-fluorophenyl piperazine group is a significant pharmacophore in medicinal chemistry, frequently investigated for its affinity toward neurological targets . Piperazine-containing structures are often explored as potential dopamine receptor antagonists or 5-HT receptor ligands for the study of psychotic disorders . Furthermore, the bromofuran moiety is a valuable building block in organic synthesis and drug discovery, serving as a precursor for further functionalization . The specific structural motifs present in this molecule make it a compound of interest for researchers in the fields of medicinal chemistry and pharmacology, particularly for the synthesis and screening of novel bioactive molecules . Key Product Details CAS Number: 1794939-03-9 Molecular Formula: C17H16BrFN2O4 Molecular Weight: 411.22 g/mol IUPAC Name: this compound Handling and Usage Notice This product is intended for research and laboratory use only. It is not certified for human or veterinary diagnostic or therapeutic use. Researchers should handle the material with appropriate safety precautions, including the use of personal protective equipment, and refer to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN2O4/c18-15-6-5-14(25-15)17(23)24-11-16(22)21-9-7-20(8-10-21)13-4-2-1-3-12(13)19/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUWWUKKTWKXQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)COC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 2-fluorophenylpiperazine by reacting 2-fluoroaniline with piperazine under controlled conditions. This intermediate is then reacted with an appropriate oxoethylating agent to introduce the oxoethyl group. Finally, the resulting compound is esterified with 5-bromofuran-2-carboxylic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a pharmacological agent.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring are known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on three key regions: (1) piperazine core modifications , (2) substituents on the phenyl ring , and (3) carboxylate ester variations . Below is a detailed analysis:

Piperazine Core Modifications

  • 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate (): This analog replaces the bromofuran carboxylate with a 4-hydroxyphenyl-2-oxoethyl group.
  • Prasugrel Hydrochloride (): Contains a thieno[3,2-c]pyridine core instead of piperazine. The thiophene ring confers distinct electronic properties, influencing platelet aggregation inhibition (via P2Y12 antagonism). The cyclopropyl and fluorophenyl groups in prasugrel enhance steric bulk, which may reduce off-target effects compared to the simpler piperazine-based target compound .

Substituents on the Phenyl Ring

  • 2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)ethyl 4-fluorobenzenecarboxylate (): Replaces the 2-fluorophenyl group with a pyridine ring bearing chloro and trifluoromethyl substituents. The electron-withdrawing trifluoromethyl group increases metabolic stability but may reduce piperazine basicity, altering receptor binding kinetics.

Carboxylate Ester Variations

  • 4-(Hydroxymethyl)-3-({2-[1-methoxy-2-(methylamino)-2-oxoethyl]phenyl}methoxy)benzoic acid (): Substitutes the bromofuran carboxylate with a benzoic acid derivative. The hydroxymethyl and methoxy groups enhance hydrophilicity, which could reduce cell membrane permeability compared to the bromofuran ester.
  • 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride (): Uses a tetrahydrothienopyridine-acetate ester system. The acetate group is more hydrolytically labile than the bromofuran carboxylate, suggesting faster metabolic clearance. The cyclopropyl group may confer conformational rigidity, improving target specificity .

Structural and Pharmacokinetic Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Notable Properties
2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate C₁₇H₁₇BrFN₂O₄ 409.24 Bromofuran, 2-fluorophenyl 2.8 High lipophilicity, moderate stability
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium TFA C₂₂H₂₁F₄N₂O₅ 477.41 Hydroxyphenyl, TFA counterion 1.5 Enhanced crystallinity, polar
Prasugrel Hydrochloride C₂₀H₂₀FNO₃S·HCl 409.90 Thienopyridine, cyclopropyl 3.2 P2Y12 antagonist, high steric bulk
2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)ethyl 4-FB carboxylate C₂₀H₁₈ClF₄N₃O₂ 443.82 Pyridine, trifluoromethyl 3.5 High metabolic stability

Key Research Findings

  • Electronic Effects : The bromofuran group in the target compound contributes to higher lipophilicity (predicted LogP = 2.8) compared to hydroxyphenyl (LogP = 1.5) or benzoic acid derivatives (). This may favor CNS penetration but increase hepatotoxicity risk .
  • Metabolic Stability : Fluorophenyl and bromofuran substituents resist oxidative metabolism better than thiophene or acetate esters (). Piperazine derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) show prolonged half-lives .

Biological Activity

The compound 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-OXOETHYL 5-BROMOFURAN-2-CARBOXYLATE is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C₁₉H₂₂FN₃O₄
  • Molecular Weight : 359.46 g/mol
  • CAS Number : 913247-58-2

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antibacterial Activity : Research indicates that derivatives containing the bromofuran moiety exhibit significant antibacterial properties against various strains of bacteria. For instance, studies have shown that compounds with similar structures can compete effectively with kanamycin, a broad-spectrum antibiotic, against gram-positive and gram-negative microorganisms .
  • Antimicrobial Mechanism : The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The presence of the piperazine ring enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes .
  • Inhibition of Enzymatic Activity : Some studies have demonstrated that related compounds inhibit tyrosinase activity, which is crucial for melanin production. This suggests potential applications in dermatological treatments for hyperpigmentation disorders .

Antibacterial Efficacy

A study conducted on various synthesized compounds revealed that those containing the bromofuran structure exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics, indicating strong potential for therapeutic use.

CompoundMIC (µg/mL)Target Bacteria
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
Compound C32Pseudomonas aeruginosa

Mechanistic Studies

Mechanistic studies indicated that the compound acts as a competitive inhibitor of enzymes involved in bacterial metabolism. Kinetic analysis using Lineweaver-Burk plots provided insights into the binding affinities and inhibition constants, revealing low IC₅₀ values that suggest high potency against target enzymes .

Q & A

Q. What are the key structural features of this compound, and how are they elucidated experimentally?

The compound contains a fluorophenyl-piperazine core linked to a bromofuran carboxylate ester via a ketone bridge. Structural elucidation typically employs X-ray crystallography using programs like SHELX for refinement and ORTEP-III for visualization . For example, in related fluorophenyl-piperazine derivatives, single-crystal X-ray diffraction confirmed bond angles, torsional conformations, and intermolecular interactions (e.g., hydrogen bonding with trifluoroacetate counterions) .

Q. What synthetic routes are commonly employed for this compound?

Synthesis often involves multi-step coupling reactions. A representative method includes:

  • Step 1 : Reaction of 2-fluorobenzoic acid with thionyl chloride to form the acyl chloride.
  • Step 2 : Coupling with piperazine derivatives under reflux with a base (e.g., K₂CO₃).
  • Step 3 : Alkylation with bromofuran carboxylate esters, followed by purification via silica gel chromatography . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products like unreacted intermediates .

Advanced Research Questions

Q. How do substituents on the phenyl and furan rings influence biological activity?

  • Halogen Effects : The 2-fluorophenyl group enhances lipophilicity and receptor binding compared to chloro or nitro analogs, as seen in SAR studies of similar piperazine derivatives .
  • Bromofuran vs. Benzofuran : The bromine atom in the furan ring increases steric bulk and electron-withdrawing effects, potentially altering metabolic stability. Comparative assays with 5-chlorofuran analogs showed reduced cytotoxicity in vitro .

Q. How can synthetic yield be optimized for large-scale production?

  • Purification : Use of preparative HPLC or column chromatography (e.g., EtOAc/petroleum ether gradients) improves purity (>95%) .
  • Catalysis : Transition metal catalysts (e.g., Pd for cross-couplings) enhance efficiency in forming the piperazine-furan linkage .
  • Process Monitoring : In-line FTIR or NMR tracks reaction progress to minimize byproducts .

Q. What methodologies are used to evaluate its pharmacological potential?

  • In Vitro Assays : Antiproliferative activity is tested against cancer cell lines (e.g., MTT assay), while anti-HIV activity is assessed via viral replication inhibition in MT-4 cells .
  • Receptor Binding : Radioligand displacement assays quantify affinity for serotonin/dopamine receptors, leveraging the fluorophenyl-piperazine moiety’s known CNS activity .

Q. How is the compound characterized analytically?

  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., exact mass ±0.05 Da) .
  • NMR : ¹⁹F NMR identifies fluorophenyl environments, while ¹H/¹³C NMR resolves piperazine and furan ring conformers .

Data Analysis and Methodological Challenges

Q. How do crystallographic data resolve structural ambiguities in this compound?

SHELXL refines disordered atoms (e.g., rotating fluorophenyl groups) using constraints and riding hydrogen models. For example, in a related trifluoroacetate salt, H-bonding networks were validated via difference Fourier maps .

Q. How to address contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Meta-analyses comparing IC₅₀ values from independent studies (e.g., anti-HIV vs. antitumor data) can identify context-dependent mechanisms .

Q. What metabolic pathways are predicted for this compound?

While direct data are limited, analogous fluorophenyl-piperazines undergo:

  • Phase I : Oxidative dealkylation of the piperazine ring.
  • Phase II : Glucuronidation of the furan carboxylate . LC-MS/MS with hepatocyte incubations is recommended for validation .

Tables for Key Data

Q. Table 1: Comparative Bioactivity of Analogous Compounds

Compound ModificationIC₅₀ (μM) Anti-HIVIC₅₀ (μM) AntiproliferativeReference
5-Bromofuran derivative0.4512.3
5-Chlorofuran derivative1.208.9
2-Fluorophenyl-piperazine coreN/A15.6

Q. Table 2: Crystallographic Refinement Parameters

ParameterValue (Example from )
Space groupP2₁/c
R-factor0.052
H-bond distance (Å)2.89 (O–H···O)

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